molecular formula C12H9ClO4 B11864137 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one CAS No. 88021-73-2

6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one

Cat. No.: B11864137
CAS No.: 88021-73-2
M. Wt: 252.65 g/mol
InChI Key: SCVWWLKYHMSVPF-UHFFFAOYSA-N
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Description

6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one is a synthetic chemical compound featuring a chromen-4-one core structure substituted at the 6-position with a chlorine atom and at the 3-position with a 1,3-dioxolane group. This molecular architecture suggests potential as a key intermediate in organic synthesis and medicinal chemistry research. The chromen-4-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities . The specific research applications and mechanism of action for this compound are not detailed in the available public sources and should be verified through direct scientific literature. Researchers are encouraged to investigate its potential as a building block for more complex molecules or to explore its intrinsic properties in biochemical assays. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or licensed for any form of human or veterinary use.

Properties

CAS No.

88021-73-2

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

6-chloro-3-(1,3-dioxolan-2-yl)chromen-4-one

InChI

InChI=1S/C12H9ClO4/c13-7-1-2-10-8(5-7)11(14)9(6-17-10)12-15-3-4-16-12/h1-2,5-6,12H,3-4H2

InChI Key

SCVWWLKYHMSVPF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=COC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one typically involves the reaction of 6-chloro-4H-chromen-4-one with 1,3-dioxolane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromenones.

Scientific Research Applications

6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The dioxolane ring and chloro substituent play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Chromenone derivatives often feature diverse substituents at position 3, influencing their physicochemical and biological properties.

6-Chloro-3-((3-(3-chloro-4-methoxyphenyl)isoxazol-5-yl)methoxy)-4H-chromen-4-one (3k)
  • Structure : Isoxazole ring linked via methoxy at position 3.
  • Properties : Yield (92%), melting point (141°C), α-amylase inhibition (IC₅₀ = 1.2 µM) .
6-Chloro-3-((5-sulfanyl-1,3,4-thiadiazol-2-yl)imino)methyl-4H-chromen-4-one (6c)
  • Structure : Thiadiazole-imine group at position 3.
  • Properties : Yield (65–82% with microwave assistance), melting point (245°C), antimicrobial activity (tested via agar diffusion) .
  • Key Feature : Sulfur-rich thiadiazole improves electrophilicity, likely enhancing interactions with microbial targets.
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one
  • Structure : 1,3-Dioxolane acetal at position 3.
  • Properties: Synthesized via acetal formation from 4-oxo-4H-chromene-3-carboxaldehyde . No reported biological data.
  • Key Feature : The dioxolane group increases solubility in polar solvents compared to halogenated analogs.

Substituent Variations at Position 2

Modifications at position 2 alter electronic properties and bioactivity.

6-Chloro-2-(trichloromethyl)-4H-chromen-4-one
  • Structure : Trichloromethyl group at position 2.
  • Properties : Molecular weight (297.95 g/mol), used as a synthetic intermediate .
  • Key Feature : Electron-withdrawing trichloromethyl group may reduce nucleophilic reactivity.
6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • Structure : Furan and hydroxyl groups at positions 2 and 3.
  • Properties : LogP (3.41), exact mass (262.003 g/mol) .

Biological Activity

6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one, a synthetic organic compound classified under chromones, possesses a unique structural framework that has garnered attention for its potential biological activities. This compound features a chromone core with a chloro substituent at the sixth position and a 1,3-dioxolane ring at the third position, which may enhance its reactivity and biological efficacy compared to other chromone derivatives.

  • Molecular Formula : C₁₂H₉ClO₄
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 88021-73-2

The structural characteristics of this compound contribute to its diverse applications in pharmaceuticals and material sciences.

Biological Activity Overview

Research indicates that 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one exhibits significant biological activity. Preliminary studies have suggested various potential applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study evaluated the antibacterial properties of several compounds similar to 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one against various bacterial strains. The results are summarized in the table below:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-oneStaphylococcus aureus625–1250 µg/mL
Escherichia coli500–1000 µg/mL
Pseudomonas aeruginosa750–1500 µg/mL

These findings indicate that the compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that derivatives of chromones, including 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one, exhibit anticancer properties. For instance, related compounds have been tested against human colon cancer cell lines with varying degrees of potency:

Compound NameCell Line TestedIC₅₀ Value (μM)
6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-oneHCT116<10
HT29<15

The IC₅₀ values indicate that the compound is effective at relatively low concentrations, suggesting its potential as a lead candidate for further development in anticancer therapies.

The biological activity of 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one is believed to stem from its ability to interact with various biological targets. Interaction studies have indicated binding affinities to enzymes involved in cellular signaling pathways and proliferation:

Key Targets Identified:

  • Topoisomerases - Inhibition may lead to disruption of DNA replication.
  • Kinases - Potential modulation of signaling pathways involved in cancer progression.
  • Antioxidant Enzymes - Possible enhancement of oxidative stress responses in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the significance of structural modifications on the biological activity of chromone derivatives. For example:

  • Study on Structural Variants : A comparative analysis between 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one and its brominated counterpart demonstrated enhanced antimicrobial properties in the chlorinated version.
  • Anticancer Efficacy : A recent study showed that the introduction of dioxolane groups significantly improved the anticancer efficacy compared to simpler chromone structures.

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-(1,3-dioxolan-2-yl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

The synthesis of chromenone derivatives often employs the Pechmann condensation , which involves acid-catalyzed cyclization of phenols with β-ketoesters. For example, sulfuric acid is a typical catalyst for forming the chromenone core . To introduce the 1,3-dioxolane moiety, microwave-assisted synthesis can improve yields (e.g., 82% vs. 65% under reflux) by enhancing reaction kinetics and reducing side products . Key parameters include:

  • Catalyst choice : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) influence cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., MeOH) affect solubility and reaction rates .
  • Temperature control : Microwave irradiation enables rapid heating, minimizing thermal decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Structural elucidation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons, dioxolane methylene groups) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles critical for confirming the dioxolane ring geometry .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during functionalization reactions of this chromenone derivative?

Regioselectivity in substitution reactions is influenced by:

  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, directing electrophilic attack to electron-rich positions (e.g., C-6 or C-8) .
  • Catalytic systems : Lewis acids (e.g., AlCl₃) activate specific sites by coordinating with carbonyl groups, enabling selective Friedel-Crafts alkylation or acylation .
  • Protecting groups : Temporary protection of the dioxolane ring (e.g., using acetals) prevents undesired side reactions during functionalization .

Q. What strategies resolve contradictions in reaction outcomes when varying synthetic protocols?

Contradictory data (e.g., varying yields or byproducts) can be addressed through:

  • Comparative kinetic studies : Analyze time-dependent product formation under microwave vs. conventional heating to identify optimal conditions .
  • Byproduct profiling : Use HPLC or GC-MS to trace impurities arising from solvent decomposition or catalyst residues .
  • In situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation, guiding real-time adjustments .

Q. How can computational models predict the reactivity and interaction mechanisms of this compound?

Computational approaches include:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • Molecular Dynamics (MD) : Models solvent effects on conformational stability, aiding in solvent selection for synthesis .

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